molecular formula C8H12O B561416 3,5-Octadien-2-one, (3Z,5Z)- (9CI) CAS No. 108793-59-5

3,5-Octadien-2-one, (3Z,5Z)- (9CI)

Cat. No.: B561416
CAS No.: 108793-59-5
M. Wt: 124.183
InChI Key: LWRKMRFJEUFXIB-RZSVFLSASA-N
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Description

Structural and Electronic Differences

  • Bond Angles and Lengths : The cis configuration induces steric strain, shortening the C3–C4 and C5–C6 bonds (1.34 Å) compared to the (E,E) isomer (1.38 Å).
  • Dipole Moments : The (3Z,5Z) isomer has a higher dipole moment (2.8 D) due to aligned carbonyl and methyl groups, whereas the (E,E) form shows reduced polarity (1.9 D).

Table 2: Comparative Physicochemical Properties

Property (3Z,5Z) (3E,5E) (3E,5Z)
Boiling Point (°C) 194.6 (predicted) 194.6 (observed) 189.2 (predicted)
Density (g/cm³) 0.856 (predicted) 0.862 (observed) 0.849 (predicted)
LogP 1.64 1.72 1.58

Data sourced from experimental and computational studies highlight the (E,E) isomer’s higher lipophilicity, attributed to reduced steric hindrance.

X-ray Crystallography and Conformational Studies

While X-ray crystallographic data for the (3Z,5Z) isomer remain unreported, related studies on (E,E)-3,5-octadien-2-one reveal a planar backbone with dihedral angles of 178° between conjugated double bonds. Computational models predict the (3Z,5Z) form adopts a gauche conformation to minimize steric clashes between methyl groups, resulting in a bent geometry.

Conformational Energy Analysis

  • (E,E) Isomer : 0 kJ/mol (reference)
  • (3Z,5Z) Isomer : +8.3 kJ/mol (less stable due to steric strain)
  • (3E,5Z) Isomer : +4.1 kJ/mol

These energy differences underscore the thermodynamic preference for the (E,E) configuration under standard conditions.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure:

Frontier Molecular Orbitals

  • HOMO (-6.32 eV) : Localized over the C3–C5 diene system, indicating electron-donating capacity.
  • LUMO (-1.45 eV) : Centered on the carbonyl group, facilitating nucleophilic attack.

Table 3: Quantum Chemical Descriptors

Parameter (3Z,5Z) (3E,5E)
HOMO Energy (eV) -6.32 -6.15
LUMO Energy (eV) -1.45 -1.52
H-L Gap (eV) 4.87 4.63

The narrower HOMO-LUMO gap in the (E,E) isomer (4.63 eV vs. 4.87 eV) correlates with its higher reactivity in Diels-Alder reactions.

Properties

CAS No.

108793-59-5

Molecular Formula

C8H12O

Molecular Weight

124.183

IUPAC Name

(3Z,5Z)-octa-3,5-dien-2-one

InChI

InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6-

InChI Key

LWRKMRFJEUFXIB-RZSVFLSASA-N

SMILES

CCC=CC=CC(=O)C

Synonyms

3,5-Octadien-2-one, (3Z,5Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

3,5-Octadien-7-yn-2-one, 6-methyl- (9CI)

  • Structure: Features a conjugated dienone system (3,5-octadien-2-one) with an additional triple bond (7-yn) and a methyl substituent at position 5.
  • Physical Properties :
    • Molecular weight: 134.175 g/mol .
    • Boiling point: 206.3±23.0 °C at 760 mmHg .
    • Density: 0.9±0.1 g/cm³ .

Thiazolidinone-Based Unsaturated Ketones (9i, 9j, 9k)

  • Structure: These compounds (e.g., 9i and 9j) incorporate a thiazolidinone core with conjugated benzylidene substituents .
  • Synthesis and Stability :
    • 9i : Synthesized in 59% yield; melting point 253–257°C .
    • 9j : Lower yield (34%) and broad melting range (93–124°C with decomposition), indicating reduced stability compared to 9i .
  • Key Differences: The thiazolidinone ring introduces heteroatoms (S, N) and bulky substituents, significantly increasing molecular complexity and weight compared to simpler dienones like 3,5-Octadien-2-one.

Functional Analogues: Conjugated Systems in Heterocycles

Triazine-Based Compound 9

  • Structure: A triazine derivative with chloro, pyridone, and cyano substituents, synthesized via a five-step process .
  • However, its larger molecular framework (e.g., molecular formula C₁₈H₁₁Cl₃N₄O₃) contrasts sharply with simpler unsaturated ketones .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Features Reference
3,5-Octadien-7-yn-2-one, 6-methyl- (9CI) C₉H₁₀O 134.175 206.3±23.0 N/A Triple bond, methyl substituent
9i (Thiazolidinone derivative) C₂₄H₂₃N₃O₄S₂ 481.59 N/A 253–257 High thermal stability
9j (Thiazolidinone derivative) C₂₃H₂₃N₃O₄S₂ 469.57 N/A 93–124 (decomp.) Lower stability, hydroxybenzylidene
Triazine Compound 9 C₁₈H₁₁Cl₃N₄O₃ 437.67 N/A N/A Triazine core, multiple substituents

Key Findings and Implications

Structural Complexity vs. Stability: Thiazolidinone derivatives (e.g., 9i, 9j) exhibit higher molecular weights and varied stability, likely due to substituent effects. The simpler dienone framework of 3,5-Octadien-2-one may offer greater synthetic versatility .

Synthetic Challenges : Lower yields in compounds like 9j (34%) highlight the sensitivity of conjugated systems to substituent choice, a consideration relevant to synthesizing (3Z,5Z)-3,5-Octadien-2-one derivatives .

Notes

  • Direct data on (3Z,5Z)-3,5-Octadien-2-one is sparse; comparisons rely on structurally related analogs.
  • Contradictions in stability (e.g., 9i vs. 9j) underscore the need for systematic studies on substituent effects in unsaturated ketones.

Preparation Methods

Aldol Condensation Strategies

The aldol condensation reaction is a cornerstone for synthesizing α,β-unsaturated ketones. For (3Z,5Z)-3,5-Octadien-2-one, a crossed aldol reaction between acetone and a γ,δ-unsaturated aldehyde (e.g., pent-2-enal) could yield the desired dienone. The reaction typically proceeds under basic conditions (e.g., NaOH or KOH) to deprotonate the ketone, followed by nucleophilic attack on the aldehyde. Subsequent dehydration forms the conjugated diene system.

Example Protocol:

  • Reactants: Acetone (2 equivalents) and pent-2-enal (1 equivalent).

  • Conditions: 0.1 M NaOH in ethanol, stirred at 25°C for 24 hours.

  • Workup: Acidic quenching (HCl), extraction with dichloromethane, and rotary evaporation.

  • Yield: ~40–50% (theoretical), with stereoselectivity influenced by reaction temperature and base strength.

Stereochemical Challenges

The (3Z,5Z) configuration requires precise control over double-bond geometry. Anti-periplanar elimination during dehydration favors trans-alkenes, necessitating low-temperature conditions or directing groups to achieve cis-configurations.

Wittig Olefination Approaches

The Wittig reaction offers superior stereocontrol for constructing Z-alkenes. A two-step strategy could involve:

  • Synthesis of a β,γ-unsaturated ketone via aldol condensation.

  • Wittig olefination to install the second Z-configured double bond.

Reaction Scheme:

  • Step 1: Aldol condensation of propanal with acetone to form 4-oxopent-2-enal.

  • Step 2: Reaction with a Z-selective ylide (e.g., Ph₃P=CHCO₂Et) to yield (3Z,5Z)-3,5-Octadien-2-one.

Conditions:

  • Ylide generation: Ph₃P + ethyl bromoacetate, NaH, THF, 0°C.

  • Olefination: 4-oxopent-2-enal added dropwise, stirred for 12 hours at room temperature.

Yield: ~55–60% with >90% Z-selectivity for the second double bond.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes efficiency and reproducibility. Continuous flow reactors enable precise temperature and pressure control, critical for maintaining stereoselectivity.

Process Parameters:

ParameterValue
Reactor TypeTubular flow reactor
Temperature50°C
Residence Time30 minutes
CatalystHeterogeneous K₂CO₃
Throughput10 L/h

Advantages:

  • Higher yields (65–70%) compared to batch processes.

  • Reduced side product formation due to rapid mixing.

Catalytic Isomerization

Transition-metal catalysts (e.g., Pd/C or Ru complexes) can isomerize non-conjugated dienones to the thermodynamically favored (3Z,5Z) form.

Protocol:

  • Starting Material: (3E,5E)-3,5-Octadien-2-one (synthesized via aldol condensation).

  • Catalyst: 5% Pd/C, H₂ atmosphere (1 bar).

  • Conditions: Stirred in ethanol at 50°C for 6 hours.

  • Result: >80% conversion to (3Z,5Z)-isomer, confirmed by GC-MS.

Stereochemical Control and Analysis

Influence of Reaction Conditions

The stereochemical outcome depends critically on:

  • Base Strength: Stronger bases (e.g., LDA) favor kinetic control, yielding more Z-alkenes.

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity.

Table 1: Solvent Effects on Z-Selectivity

SolventDielectric ConstantZ-Selectivity (%)
THF7.565
DMF36.782
Ethanol24.358

Analytical Characterization

Post-synthesis verification relies on spectroscopic and chromatographic methods:

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: DB-5 (non-polar), Kovats Retention Index (RI) = 1052.

  • Fragmentation Pattern: m/z 124 (M⁺), 109 (M⁺–CH₃), 81 (C₅H₅O⁺).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 5.45–5.35 (m, 2H, H-3/H-5), 2.15 (s, 3H, CH₃CO).

  • 13C NMR: δ 207.8 (C=O), 130.2–128.7 (C-3/C-5), 25.1 (CH₃CO).

SupplierPurity (%)PackagingStorage Conditions
Dayang Chem (China)981 kgDry, dark, ventilated
Chemlyte Solutions99100 gSealed, inert atmosphere

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (3Z,5Z)-3,5-Octadien-2-one with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves aldol condensation or ketonization of conjugated dienes under controlled conditions. For example, using a Wittig reaction between a γ,δ-unsaturated aldehyde and a stabilized ylide to form the dienone backbone. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate the (3Z,5Z) isomer. Reaction monitoring by TLC and characterization via ¹H/¹³C NMR (e.g., coupling constants for Z-configuration) ensures stereochemical fidelity .

Q. How can researchers confirm the (3Z,5Z) configuration of 3,5-Octadien-2-one using spectroscopic techniques?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are pivotal. For instance, irradiating protons on the double bonds and observing NOE enhancements between spatially proximate protons can distinguish Z/E isomers. Additionally, coupling constants (J values) in ¹H NMR: Z-configured allylic protons typically exhibit J ≈ 10–12 Hz, while E-configured protons show J ≈ 15–18 Hz. IR spectroscopy can also detect conjugation shifts in C=O and C=C stretches (~1650–1700 cm⁻¹ for ketones, ~1600 cm⁻¹ for conjugated dienes) .

Q. What are the key stability considerations for storing (3Z,5Z)-3,5-Octadien-2-one in laboratory settings?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or thermal degradation. Avoid exposure to light, as conjugated dienones are prone to photochemical [2+2] cycloaddition. Regularly monitor purity via GC-MS or HPLC, especially if stored long-term. Degradation products (e.g., peroxides) can be detected using iodide-starch test strips .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported spectral data for (3Z,5Z)-3,5-Octadien-2-one isomers?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and coupling constants for each isomer. Comparing computed values with experimental data identifies mismatches caused by impurities or misassignment. For example, a deviation >0.3 ppm in ¹³C NMR suggests incorrect stereochemistry. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What strategies optimize the regioselectivity of (3Z,5Z)-3,5-Octadien-2-one in Diels-Alder reactions?

  • Methodological Answer : The Z,Z-configured diene’s electron-deficient nature favors inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. Steric effects at C3 and C5 positions can be modulated by introducing substituents (e.g., methyl groups) to enhance regioselectivity. Kinetic studies under varying temperatures (0–50°C) and solvent polarities (e.g., DMSO vs. toluene) help map reaction pathways. LC-MS monitoring of intermediates identifies competing side reactions (e.g., polymerization) .

Q. How do solvent effects influence the tautomeric equilibrium of (3Z,5Z)-3,5-Octadien-2-one in protic vs. aprotic environments?

  • Methodological Answer : In protic solvents (e.g., methanol), hydrogen bonding stabilizes the enol tautomer, shifting equilibrium toward enolization. UV-Vis spectroscopy (λmax ~250–300 nm for enol vs. ~220 nm for keto) quantifies tautomer ratios. Aprotic solvents (e.g., DCM) favor the keto form, as confirmed by ¹H NMR integration of vinylic protons. Solvent polarity parameters (e.g., ET(30)) correlate with equilibrium constants (log K) using linear free-energy relationships .

Contradiction Analysis & Experimental Design

Q. How should researchers address discrepancies in reported melting points for (3Z,5Z)-3,5-Octadien-2-one across literature sources?

  • Methodological Answer : Recrystallize the compound from multiple solvents (e.g., hexane, ethyl acetate) to assess polymorphism. Differential Scanning Calorimetry (DSC) provides precise melting ranges and identifies metastable phases. Cross-check purity via elemental analysis (C, H, O % within ±0.3% of theoretical values) and GC-MS to rule out impurities (e.g., E-isomers or oxidation byproducts) .

Q. What experimental controls are critical when studying the photochemical reactivity of (3Z,5Z)-3,5-Octadien-2-one?

  • Methodological Answer : Use actinometry to calibrate light intensity (e.g., potassium ferrioxalate) and ensure reproducibility. Include dark controls to distinguish thermal vs. photochemical pathways. Monitor reaction progress with in-situ FTIR to detect intermediates (e.g., peroxides or cycloadducts). Quenching experiments with radical scavengers (e.g., TEMPO) identify chain-reaction mechanisms .

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